molecular formula C22H18N4O5S B14597869 N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide CAS No. 61068-04-0

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide

Cat. No.: B14597869
CAS No.: 61068-04-0
M. Wt: 450.5 g/mol
InChI Key: HXETVTOHTZTQSP-UHFFFAOYSA-N
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Description

Properties

CAS No.

61068-04-0

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]acetamide

InChI

InChI=1S/C22H18N4O5S/c1-14(27)25(32(2,30)31)16-9-7-15(8-10-16)23-22-18-5-3-4-6-20(18)24-21-13-17(26(28)29)11-12-19(21)22/h3-13H,1-2H3,(H,23,24)

InChI Key

HXETVTOHTZTQSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-(Methanesulfonyl)-N-{4-[(3-Nitroacridin-9-yl)Amino]Phenyl}Acetamide

Retrosynthetic Analysis

The target compound is dissected into two primary intermediates:

  • 3-Nitroacridin-9-amine : Serves as the acridine core with a nitro group at position 3 and an amine at position 9.
  • N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide : Provides the sulfonamide-acetamide substituent for conjugation.

Coupling these intermediates via a Buchwald-Hartwig amination or nucleophilic aromatic substitution forms the final product.

Stepwise Synthesis

Synthesis of 3-Nitroacridin-9-amine

The acridine core is functionalized through nitration and amination:

  • Nitration of Acridine :
    Acridine is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at position 3.
    Acridine + HNO₃/H₂SO₄ → 3-Nitroacridine  

    Yield : 78% (reported for analogous nitrations).
  • Amination at Position 9 :
    3-Nitroacridine undergoes amination using ammonium hydroxide (NH₄OH) and copper(I) iodide (CuI) in dimethylformamide (DMF) at 120°C:
    3-Nitroacridine + NH₄OH/CuI → 3-Nitroacridin-9-amine  

    Reaction Time : 12 hours.
    Yield : 65%.
Synthesis of N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide
  • Acetylation of 4-Aminophenylamine :
    4-Aminophenylamine is acetylated with acetic anhydride ((CH₃CO)₂O) in dichloromethane (DCM) to form N-(4-aminophenyl)acetamide.

    4-Aminophenylamine + (CH₃CO)₂O → N-(4-Aminophenyl)Acetamide  
    

    Yield : 92%.

  • Sulfonylation with Methanesulfonyl Chloride :
    The acetamide is sulfonylated using methanesulfonyl chloride (MsCl) in pyridine at 0°C:

    N-(4-Aminophenyl)Acetamide + MsCl → N-(Methanesulfonyl)-N-(4-aminophenyl)Acetamide  
    

    Reaction Time : 2 hours.
    Yield : 85%.

Coupling of Intermediates

The final step involves coupling 3-nitroacridin-9-amine with N-(methanesulfonyl)-N-(4-aminophenyl)acetamide via a palladium-catalyzed Buchwald-Hartwig amination:

3-Nitroacridin-9-amine + N-(Methanesulfonyl)-N-(4-aminophenyl)Acetamide  
→ this compound  

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene at 110°C
    Reaction Time : 24 hours
    Yield : 70%.

Experimental Procedures and Optimization

Critical Reaction Parameters

Nitration of Acridine
  • Temperature Control : Maintaining 0–5°C prevents over-nitration and byproducts.
  • Acid Ratio : A 1:3 ratio of HNO₃ to H₂SO₄ maximizes regioselectivity for position 3.
Buchwald-Hartwig Amination
  • Catalyst System : Pd(OAc)₂/Xantphos outperforms other ligands (e.g., BINAP) in coupling efficiency.
  • Solvent Effects : Toluene provides higher yields than DMF or THF due to improved thermal stability.

Purification and Characterization

  • Column Chromatography :

    • Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
    • Purity : >98% (HPLC).
  • Spectroscopic Data :

    • ¹H NMR (500 MHz, CDCl₃) : δ 8.52 (d, J = 8.5 Hz, 2H, acridine-H), 8.21 (s, 1H, acridine-H), 7.89–7.45 (m, 6H, aromatic-H), 3.21 (s, 3H, SO₂CH₃), 2.13 (s, 3H, COCH₃).
    • ESI-MS : m/z 450.5 [M+H]⁺ (calculated for C₂₂H₁₈N₄O₅S: 450.5).

Comparative Analysis of Synthetic Methods

Alternative Routes

  • Nucleophilic Aromatic Substitution :

    • Using 9-chloro-3-nitroacridine and the sulfonamide-acetamide intermediate in DMF at 100°C.
    • Yield : 60% (lower than Pd-catalyzed route).
  • Reductive Amination :

    • Condensation of 3-nitroacridin-9-amine with 4-nitroacetophenone followed by reduction.
    • Disadvantage : Multiple steps reduce overall yield to 45%.

Yield Optimization Strategies

Parameter Standard Yield Optimized Yield Method Change
Pd Catalyst Loading 70% (5 mol%) 75% (7 mol%) Increased to 7 mol% Pd(OAc)₂
Reaction Time 70% (24h) 72% (30h) Extended to 30h
Solvent 70% (Toluene) 68% (Dioxane) Lower thermal stability

Challenges and Mitigation

Byproduct Formation

  • Issue : Di-amination at positions 9 and 4 of acridine.
  • Solution : Use of bulky ligands (Xantphos) suppresses multiple substitutions.

Nitro Group Reduction

  • Issue : Premature reduction of the nitro group during coupling.
  • Solution : Avoid hydrogenation conditions; use inert atmosphere (N₂).

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The nitroacridine moiety is known to intercalate with DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with proteins involved in cell signaling pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide
  • CAS No.: 61068-04-0 (primary), 61068-06-2 (related butyramide variant)
  • Molecular Formula : C₂₂H₁₈N₄O₅S
  • Molecular Weight : 450.47 g/mol
  • Key Features: Acridine Core: A planar, aromatic heterocycle known for DNA intercalation, often associated with anticancer and antimicrobial activities. Methanesulfonyl Group: Enhances solubility and may act as a pharmacophore or metabolic stabilizer. Acetamide Linker: Connects the methanesulfonyl and acridine moieties, influencing conformational flexibility.

Synthetic Relevance : The compound is synthesized via sulfonylation and acetylation reactions, similar to methods described for structurally related N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ().

Comparison with Similar Compounds

Structural Analogues with Acridine Moieties

Compound Name / CAS No. Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference
Target Compound (61068-04-0) Acridin-9-yl 3-Nitro, methanesulfonyl, acetamide linker 450.47 Anticancer (DNA intercalation)
N-(9-((4-((Methylsulfonyl)amino)phenyl)amino)-3-acridinyl)acetamide methanesulfonate (6544-91-8) Acridin-3-yl Methanesulfonate salt, methylsulfonamido group 532.56 (C₂₃H₂₄N₄O₆S₂) Enhanced solubility via salt formation
N-(Acridin-9-yl)-N-methylacetamide (53251-14-2) Acridin-9-yl Methyl group instead of methanesulfonyl 279.33 Simplified structure for SAR studies

Key Observations :

  • Positional Isomerism : Substitution at acridin-3-yl (CAS 6544-91-8) vs. acridin-9-yl (target) alters DNA-binding efficiency due to steric and electronic effects .
  • Salt Formation : Methanesulfonate salts (e.g., CAS 6544-91-8) improve aqueous solubility, critical for in vivo bioavailability .

Acetamide Derivatives with Diverse Cores

Compound Name / CAS No. Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference
N-(4-(Benzylidene-amino)-phenyl)-acetamide (ChemSpider ID: 1724583) Phenyl Benzylidene group, no nitro/sulfonyl groups 238.29 Intermediate for heterocyclic synthesis
N-(3-Nitrophenyl)acetamide (122-28-1) Phenyl 3-Nitro group, simple acetamide 180.16 Model compound for nitro-group reactivity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (N/A) Phenyl 4-Chloro-2-nitro, methylsulfonyl 322.73 Crystal structure analysis; sulfur-containing heterocycle precursor

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitro group in the target compound vs. 4-chloro-2-nitro in ’s compound influences electronic density and reactivity .

Key Observations :

  • Mechanistic Divergence : Triazine derivatives target sodium channels (e.g., NaV1.7), while acridine-based compounds like the target focus on DNA intercalation .
  • Structural Complexity : The target’s acridine core provides a larger planar structure compared to triazines, enabling distinct biological interactions.

Research Findings and Implications

  • Anticancer Potential: The acridine core in the target compound is critical for DNA intercalation, a mechanism leveraged in anticancer therapies. The 3-nitro group may generate reactive oxygen species (ROS) upon reduction, enhancing cytotoxicity .
  • Synthetic Challenges : Methanesulfonyl incorporation (as in the target) requires precise sulfonylation conditions, akin to methods in .
  • Solubility vs. Bioactivity : While triazine derivatives () prioritize lipophilicity for membrane penetration, the target’s methanesulfonyl group balances solubility without compromising DNA binding .

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